(3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol

Description

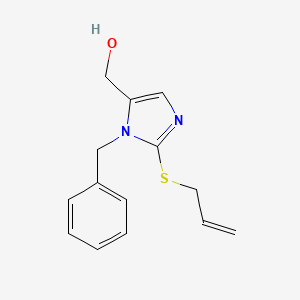

(3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol (CAS: 478031-85-5) is a substituted imidazole derivative featuring a benzyl group at the 3-position, a prop-2-enylsulfanyl (allylthio) moiety at the 2-position, and a hydroxymethyl group at the 4-position of the imidazole ring .

Properties

IUPAC Name |

(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,17H,1,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRPEHIUFWGZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333499 | |

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478031-85-5 | |

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol is a compound that belongs to the imidazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 290.39 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not determined |

Target Interactions

Imidazole derivatives, including this compound, have been shown to interact with various biological targets, leading to a range of pharmacological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties by inhibiting cell wall synthesis and disrupting membrane integrity.

- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.

- Anti-inflammatory Properties : It has been suggested that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical Pathways

The compound likely affects multiple biochemical pathways, including:

- Cell Cycle Regulation : By interfering with cyclins and cyclin-dependent kinases (CDKs), it can halt cell division in cancerous cells.

- Reactive Oxygen Species (ROS) Modulation : It may alter oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

A case study involving the treatment of human breast cancer cell lines showed that this compound significantly inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to elucidate its mechanisms of action fully and explore its therapeutic potential in clinical settings.

Recommendations for Future Research

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

Comparison with Similar Compounds

The following analysis compares (3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol with structurally related compounds identified in available literature and chemical databases. Key differences in substituents, ring systems, and functional groups are highlighted.

Structural Analogues from Evidence

Pyrazole Derivatives

- Compound 956369-26-9: 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile Structural Features: Pyrazole core with chlorophenoxy and methyl groups; lacks sulfur substituents. Key Difference: Replacement of the imidazole ring with a pyrazole system reduces nitrogen content and alters electronic properties. The absence of sulfur limits thiol-mediated reactivity .

Compound 318234-07-0 : (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide

Benzimidazole Derivatives

- Compound from : 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole Structural Features: Benzimidazole core with sulfinyl and hydroxypropoxy groups.

C. Ethyl Benzoate Analogues ()

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

- Structural Features : Thioether-linked isoxazole and ethyl benzoate groups.

- Key Difference : The isoxazole ring introduces an oxygen atom, altering electronic properties. The ethyl ester group contrasts with the hydroxymethyl group in the target compound, affecting solubility and metabolic stability .

Data Table: Structural and Functional Comparison

Key Observations

Ring System Impact: Imidazole derivatives (target compound) exhibit enhanced hydrogen-bonding capacity compared to pyrazole or isoxazole analogues due to the additional nitrogen atom in the ring.

Sulfur Substituent Effects :

- Allylthio groups (target compound) may confer radical scavenging or nucleophilic reactivity, whereas sulfinyl groups () are more polarized and prone to redox reactions.

Functional Group Influence :

- The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with lipophilic groups like ethyl benzoate (I-6373) or carbonitrile (956369-26-9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.